Transcription Fidelity: <5% Misincorporation of UTP Opposite x Template in T7 RNA Polymerase Assay
In a direct head-to-head comparison within the same experimental system, DNA templates containing 2-amino-6-(dimethylamino)purine (x) at a defined position directed T7 RNA polymerase to incorporate pyridin-2-one triphosphate (yTP) with high selectivity, while misincorporation of the natural nucleotide UTP opposite x was limited to less than 5% [1]. In contrast, templates containing adenine (A) showed no detectable incorporation of yTP under competitive conditions, confirming that the x–y pairing specificity is intrinsic to the 2-amino-6-(dimethylamino) substitution pattern rather than a general property of purine scaffolds [1]. This quantitative selectivity advantage is absent for 6-dimethylaminopurine (6-DMAP) or 2-amino-6-oxopurine (guanine) derivatives, which rely on different hydrogen-bonding topologies and exhibit higher rates of noncognate pairing.
| Evidence Dimension | Transcription fidelity: percentage noncognate UTP incorporation opposite template base |
|---|---|
| Target Compound Data | Template base = x (2-amino-6-(dimethylamino)purine); UTP misincorporation <5% |
| Comparator Or Baseline | Template base = A (adenine); yTP misincorporation = not detectable (ND) under competitive conditions |
| Quantified Difference | x template enables selective yTP incorporation with ≤5% UTP misincorporation; A template exhibits no detectable yTP incorporation |
| Conditions | T7 RNA polymerase transcription assay; internally labeled with [α-32P]ATP; products analyzed by two-dimensional TLC after RNase T2 digestion (PNAS 2001, 98(9), 4922–4925, Table 1) |
Why This Matters
This data directly validates that the 2-amino-6-(dimethylamino)purine scaffold—the core of the target compound—provides a quantitative fidelity advantage over natural purines in site-specific RNA labeling applications, which is critical for researchers procuring building blocks for unnatural base pair studies.
- [1] Hirao, I., et al. (2001). Unnatural base pairs for specific transcription. Proceedings of the National Academy of Sciences, 98(9), 4922–4925. View Source
